

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

molecular weight and formula

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Compound of Interest

Compound Name: (4,5-Dimethylpyridin-2-yl)methanol

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An In-depth Technical Guide on (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, along with detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor in the production of Omeprazole.^{[1][2]} Its molecular characteristics are summarized below.

Property	Value	References
Molecular Formula	C9H13NO2	[2] [3] [4] [5] [6]
Molecular Weight	167.21 g/mol	[2] [4] [5]
CAS Number	86604-78-6	[2] [3] [4]
Appearance	White to light brown powder or crystal	[5]
Melting Point	56.5-60.5 °C	[4] [6]
Synonyms	4-Methoxy-3,5-dimethylpyridine-2-methanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine	[2] [3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are crucial for its effective application in research and development.

Synthesis Protocol

A general laboratory procedure for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is outlined below, starting from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[\[5\]](#)

Materials:

- 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (80 g)
- Methanol (300 ml)
- Water (150 ml)
- Potassium iodide (5.4 g)
- Sodium hydroxide (40.4 g)

- Dichloromethane

Procedure:

- Combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water in a suitable reaction vessel.
- Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.
- Stir the mixture and heat to reflux for 4 hours.
- After the reaction is complete, remove the methanol using a rotary evaporator.
- To the remaining residue, add 300 ml of drinking water.
- Extract the aqueous solution with dichloromethane (150 ml) three times.
- Combine the organic extracts and proceed with further purification steps as needed.

Another synthetic route involves a three-step process starting from 3,5-Dimethyl-4-nitropyridine-1-oxide.^[7] This method includes methoxylation, followed by methylation and hydroxylation, and finally chlorination to yield an intermediate that can be converted to the target compound.^[7]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.^[3]

Chromatographic Conditions:

- Column: Newcrom R1
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

- Detection: UV or MS, as appropriate.

This method is scalable and can be adapted for preparative separation to isolate impurities.[3]

It is also suitable for pharmacokinetic studies.[3]

Workflow and Process Visualization

To better illustrate the synthesis process, a workflow diagram is provided below using the Graphviz DOT language.

Caption: Synthesis workflow for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

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